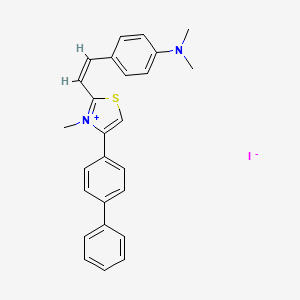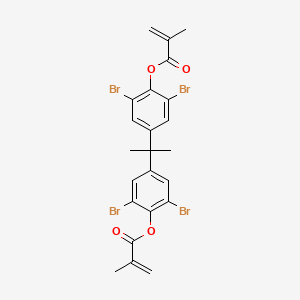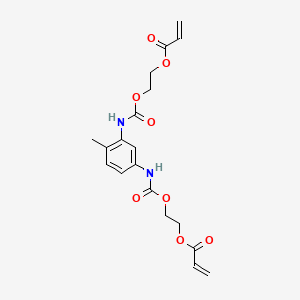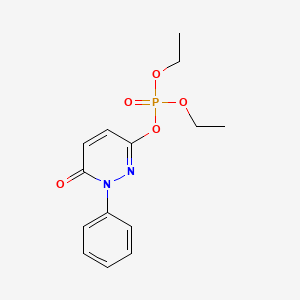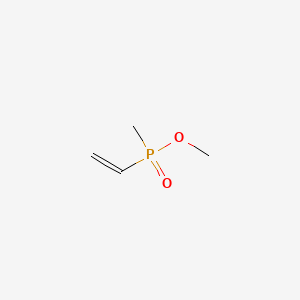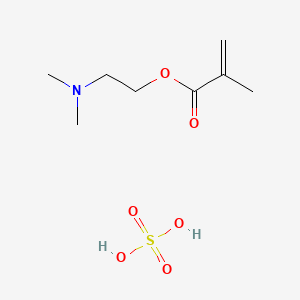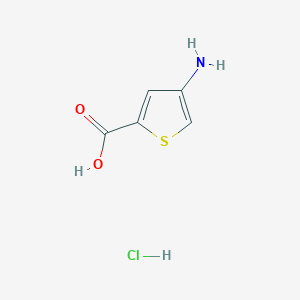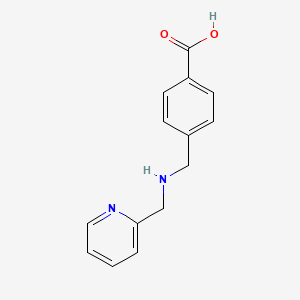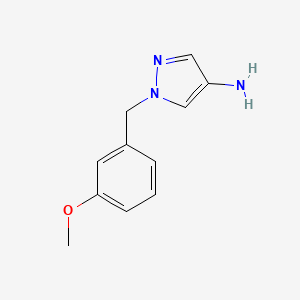
Pentyl 2-methylcrotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 2-methylcrotonate is a natural product found in Heracleum dissectum with data available.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties : Some crotonic acid esters, including those with a structure related to Pentyl 2-methylcrotonate, have demonstrated antifungal activity against various fungi, including Candida albicans and Aspergillus niger. The mechanism of action is believed to involve a nucleophilic reaction with sulfur-containing compounds (Gershon, Shanks, & Gawiak, 1976).
Toxicological Studies : A study on the toxicity of flavoring substances related to Pentyl 2-methylcrotonate found that they could cause liver and kidney changes in rats. These findings are relevant for understanding the safety profile of these compounds when used in various applications (Lindecrona, Mølck, Gry, Poulsen, Andersen, & Thorup, 2003).
Neuropharmacological Research : While not directly related to Pentyl 2-methylcrotonate, research on analogs such as Pentyl-4-yn-valproic acid has shown that they can enhance learning and attenuate neuroplastic decline in the rat medial temporal lobe. This suggests potential applications in neurology and cognitive enhancement (Murphy, Fox, Foley, Gallagher, O'Connell, Griffin, Nau, & Regan, 2001).
Vascular and Endothelial Effects : Studies on compounds structurally similar to Pentyl 2-methylcrotonate, like pentoxifylline, show effects on vascular smooth muscle and endothelium. These studies could inform the potential vascular applications of Pentyl 2-methylcrotonate (Berkenboom, Fang, Unger, Goldman, & Fontaine, 1991).
Eigenschaften
CAS-Nummer |
7785-65-1 |
|---|---|
Produktname |
Pentyl 2-methylcrotonate |
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
pentyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-8-12-10(11)9(3)5-2/h5H,4,6-8H2,1-3H3/b9-5+ |
InChI-Schlüssel |
XJWDRSSGOHXOLQ-WEVVVXLNSA-N |
Isomerische SMILES |
CCCCCOC(=O)/C(=C/C)/C |
SMILES |
CCCCCOC(=O)C(=CC)C |
Kanonische SMILES |
CCCCCOC(=O)C(=CC)C |
Andere CAS-Nummern |
7785-65-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



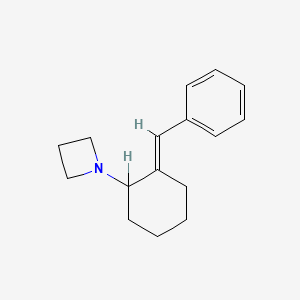
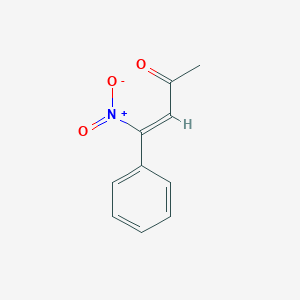
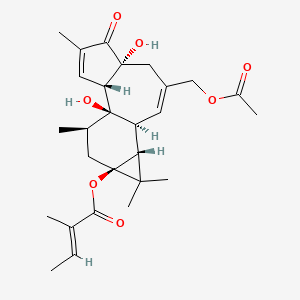
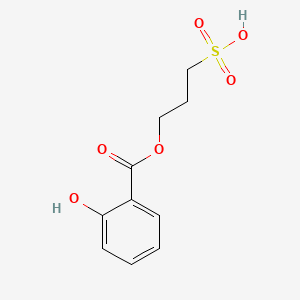
![Tetrapotassium;(4E)-4-[(Z)-3-[5-carboxylato-3-oxo-2-(4-sulfonatophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfonatophenyl)pyrazole-3-carboxylate](/img/structure/B1623895.png)
